

An In-depth Technical Guide to 2-Methoxybenzylamine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methoxybenzylamine**

Cat. No.: **B130920**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-methoxybenzylamine**, a key chemical intermediate in organic synthesis and pharmaceutical development. It details the compound's structure, physicochemical properties, spectroscopic profile, synthesis methodologies, and significant applications, with a focus on its role in creating novel therapeutic agents.

Structure and Properties

2-Methoxybenzylamine, also known as o-methoxybenzylamine, is an organic compound featuring a benzylamine core with a methoxy group at the ortho position of the benzene ring.[\[1\]](#) This substitution significantly influences its electronic properties and reactivity.

Chemical Structure and Identifiers

The fundamental structural details and identifiers for **2-methoxybenzylamine** are crucial for its unambiguous identification in research and regulatory contexts.

- IUPAC Name: (2-methoxyphenyl)methanamine[\[2\]](#)[\[3\]](#)
- Synonyms: o-Methoxybenzylamine, Benzenemethanamine, 2-methoxy-[\[4\]](#)
- CAS Number: 6850-57-3[\[2\]](#)[\[5\]](#)

- Molecular Formula: C₈H₁₁NO[2][3][5]
- Molecular Weight: 137.18 g/mol [2][5]
- InChI Key: PXJACNDVRNAFHD-UHFFFAOYSA-N[2][5]
- SMILES: COc1ccccc1CN[5]

Physicochemical Properties

The physical and chemical properties of **2-methoxybenzylamine** are summarized in the table below. It exists as a colorless to pale yellow liquid at room temperature and is noted to be air-sensitive.[1]

Property	Value	Reference(s)
Appearance	Colorless to pale yellow liquid	[1][6]
Form	Liquid	[5]
Boiling Point	227 °C at 724 mmHg	[5][7]
Density	1.051 g/mL at 25 °C	[5][7]
Refractive Index (n _{20/D})	1.548	[5]
Flash Point	100 °C (212.0 °F) - closed cup	[5]
Solubility	Soluble in water	[1]
Sensitivity	Air Sensitive	[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of **2-methoxybenzylamine**. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are presented below.

Table 1: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃)

Assignment	Chemical Shift (ppm)
Aromatic Protons	7.22, 7.19
Aromatic Protons	6.90, 6.86
Methoxy Protons (-OCH ₃)	3.83
Methylene Protons (-CH ₂)	3.81
Amine Protons (-NH ₂)	1.54

Data sourced from ChemicalBook[1].

Table 2: Infrared (IR) Spectroscopy Data (Gas Phase)

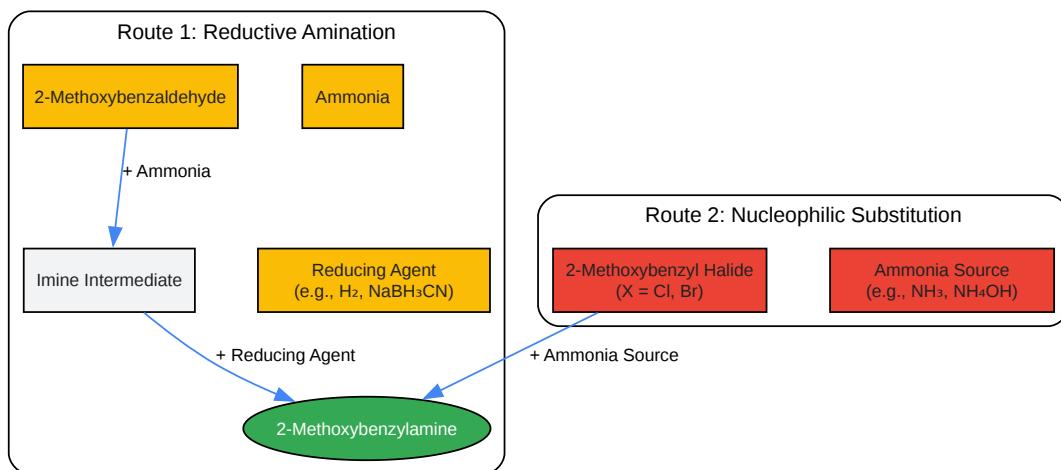
Wavenumber (cm ⁻¹)	Interpretation
~3400-3300	N-H stretch (amine)
~3100-3000	C-H stretch (aromatic)
~2950-2850	C-H stretch (aliphatic -CH ₃ , -CH ₂)
~1600, ~1490	C=C stretch (aromatic ring)
~1240	C-O stretch (aryl ether)
~1030	C-N stretch (amine)

Interpretations based on typical IR absorption regions and data from NIST WebBook[4].

Table 3: Mass Spectrometry (MS) Fragmentation Data

m/z	Relative Intensity	Interpretation
137	73.6%	Molecular Ion $[M]^+$
136	100.0%	$[M-H]^+$ (Base Peak)
121	43.3%	Loss of NH_2 ($[M-\text{NH}_2]^+$)
106	49.2%	Tropylium ion derivative ($[\text{C}_7\text{H}_6\text{O}]^+$)
91	41.1%	Tropylium ion ($[\text{C}_7\text{H}_7]^+$)
77	25.4%	Phenyl cation ($[\text{C}_6\text{H}_5]^+$)

Data sourced from
ChemicalBook, representing
electron ionization (EI)
fragmentation[1].


Synthesis of 2-Methoxybenzylamine

2-Methoxybenzylamine is synthesized through several established organic chemistry routes. The most common industrial methods involve the reductive amination of 2-methoxybenzaldehyde or the nucleophilic substitution of a 2-methoxybenzyl halide.

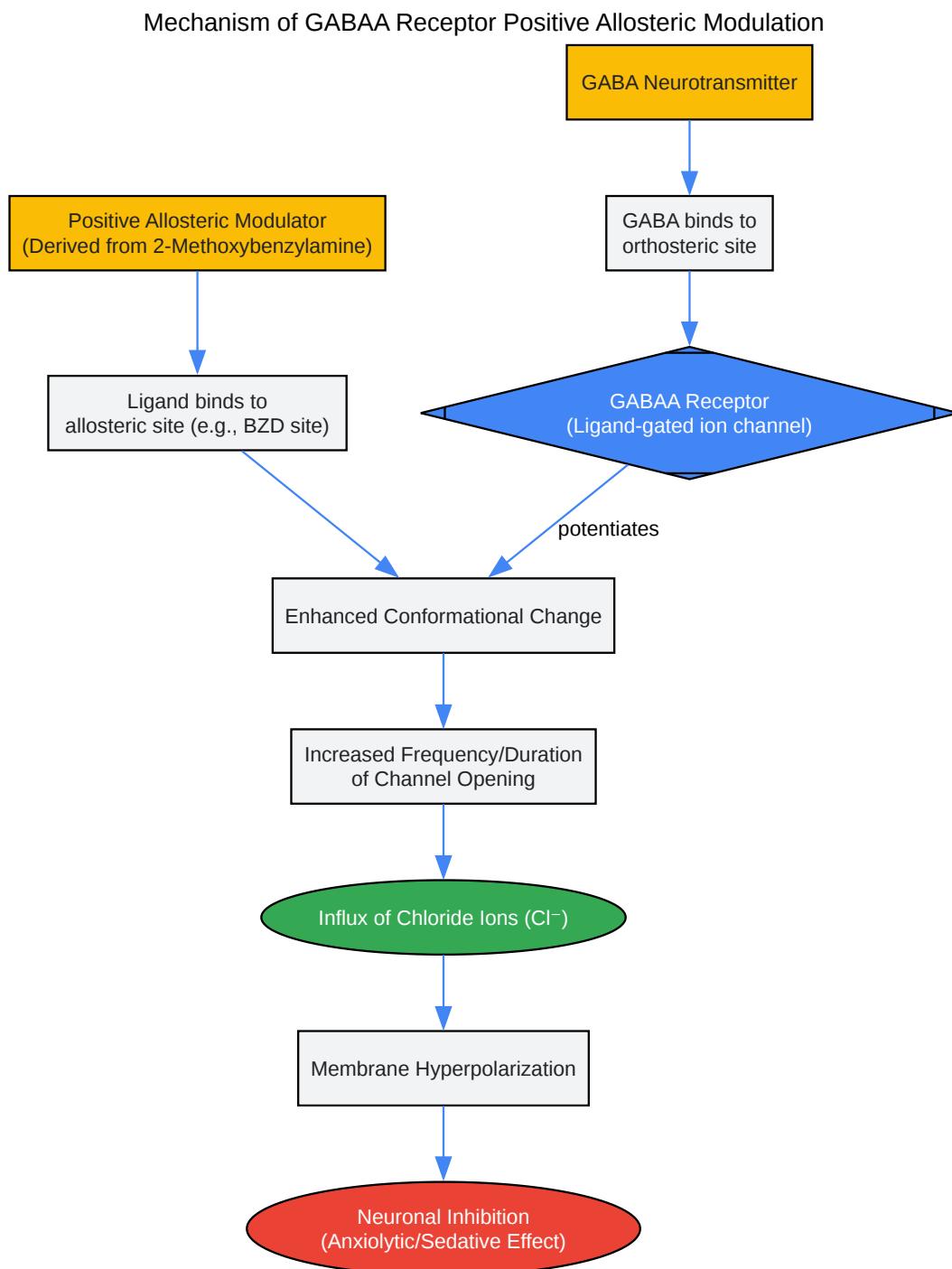
Synthesis Workflows

The following diagrams illustrate the primary synthetic pathways to **2-methoxybenzylamine**.

Synthesis of 2-Methoxybenzylamine

[Click to download full resolution via product page](#)

Caption: Primary synthetic routes to **2-methoxybenzylamine**.

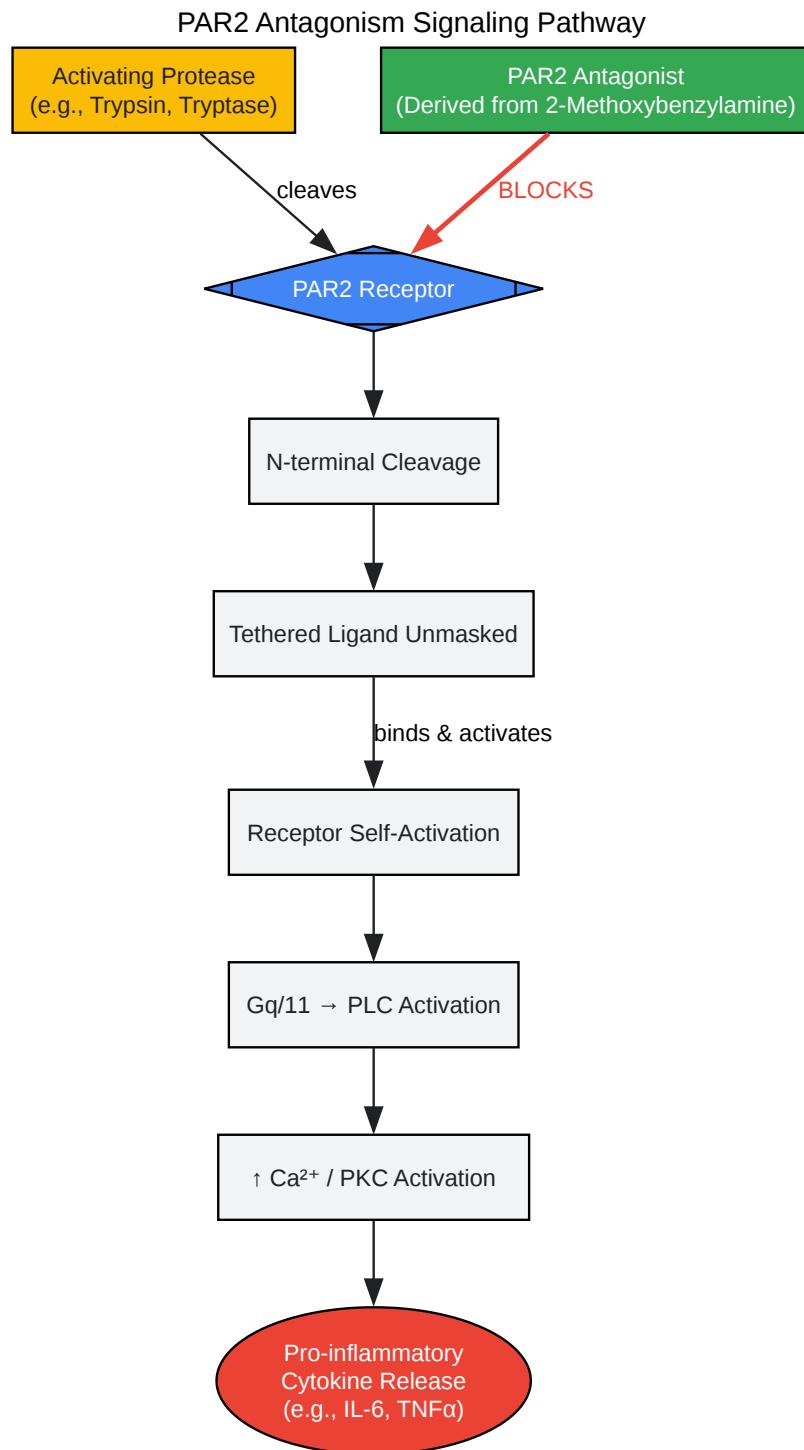

Applications in Drug Development

2-Methoxybenzylamine is a versatile building block in medicinal chemistry, primarily serving as a precursor for the synthesis of complex bioactive molecules.^[1] Its applications span several therapeutic areas.

GABA Receptor Ligands

The compound is utilized in the preparation of ligands for the GABA-A (γ -aminobutyric acid type A) receptor, which are investigated as potential analgesic agents.^[1] GABA receptors are the primary inhibitory neurotransmitter receptors in the central nervous system. Ligands that

positively modulate these receptors, such as benzodiazepines, typically produce anxiolytic, sedative, and anticonvulsant effects.


[Click to download full resolution via product page](#)

Caption: GABAA receptor modulation by derived ligands.

Protease-Activated Receptor 2 (PAR2) Antagonists

Recent research has demonstrated that benzylamine analogues derived from structures like **2-methoxybenzylamine** can act as effective antagonists for Protease-Activated Receptor 2 (PAR2). PAR2 activation is implicated in inflammatory and metabolic disorders. Antagonists of this receptor have shown anti-inflammatory activity in preclinical models, highlighting a promising therapeutic avenue.

Protease-activated receptors are a unique class of G protein-coupled receptors (GPCRs). They are activated by proteolytic cleavage of their N-terminus, which unmasks a "tethered ligand" that binds to the receptor itself, initiating downstream signaling.

[Click to download full resolution via product page](#)

Caption: Inhibition of PAR2 signaling by derived antagonists.

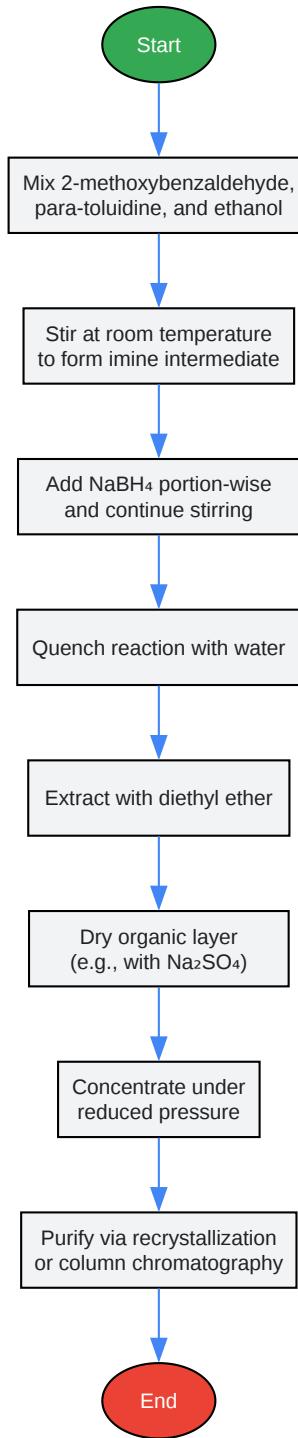
Synthesis of Substituted Purines

2-Methoxybenzylamine is also a reagent in the synthesis of 6-substituted purines.^[7] Purine analogues are a cornerstone of chemotherapy and antiviral therapy, acting as antimetabolites that interfere with nucleic acid synthesis. The introduction of the 2-methoxybenzylamino group at the 6-position can significantly alter the biological activity of the purine scaffold.

Safety and Handling

2-Methoxybenzylamine is classified as a corrosive substance that causes severe skin burns and eye damage.^[8] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

- Hazard Class: Skin Corrosion 1B^[5]
- GHS Pictogram: GHS05 (Corrosion)^[5]
- Signal Word: Danger^[5]
- Hazard Statement: H314 - Causes severe skin burns and eye damage.^{[5][8]}
- Precautionary Statements:
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.^[1]
 - P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.^[1]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.^[1]
 - P310: Immediately call a POISON CENTER or doctor/physician.^[4]
- Storage: Store locked up in a cool, dry place under an inert atmosphere.^[8]


Experimental Protocols

The following section provides detailed methodologies for key synthetic procedures involving **2-methoxybenzylamine**.

Protocol 1: Synthesis via Reductive Amination of 2-Methoxybenzaldehyde

This protocol describes the formation of **2-methoxybenzylamine** from its corresponding aldehyde using sodium borohydride as the reducing agent in a two-step, one-pot procedure.

Workflow: Reductive Amination Protocol

[Click to download full resolution via product page](#)

Caption: Experimental workflow for reductive amination.

Materials:

- 2-Methoxybenzaldehyde
- Ammonium formate or aqueous ammonia
- A suitable reducing agent (e.g., Sodium borohydride (NaBH_4), Sodium cyanoborohydride (NaBH_3CN))
- Methanol or Ethanol
- Diethyl ether or Dichloromethane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Imine Formation:** In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) in methanol. Add ammonium formate (3.0-5.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to form the intermediate imine. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Reduction:** Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC indicates the complete consumption of the imine intermediate.
- **Work-up:** Quench the reaction by slowly adding water. Reduce the volume of methanol under vacuum. Add water and extract the aqueous layer three times with diethyl ether.
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude **2-methoxybenzylamine**.

Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 6-(2-Methoxybenzylamino)purine

This protocol is an adaptation for the nucleophilic aromatic substitution reaction between 6-chloropurine and **2-methoxybenzylamine**.

Materials:

- 6-Chloropurine
- **2-Methoxybenzylamine**
- Triethylamine (Et_3N) or Diisopropylethylamine (DIPEA)
- n-Butanol or 2-Propanol
- Diethyl ether

Procedure:

- Reaction Setup: To a sealable reaction vessel, add 6-chloropurine (1.0 eq), **2-methoxybenzylamine** (1.2 eq), and n-butanol.
- Base Addition: Add triethylamine (2.0 eq) to the suspension.
- Heating: Seal the vessel and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
- Purification: Triturate the crude solid with diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 6-(2-methoxybenzylamino)purine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. ttuhsc.edu [ttuhsc.edu]
- 5. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aminer.org [aminer.org]
- 8. The synthesis of 2-cyclohexylideneperhydro-4,7-methanoindenes. Non-steroidal analogues of steroid GABAA receptor modulators - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxybenzylamine: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130920#2-methoxybenzylamine-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com